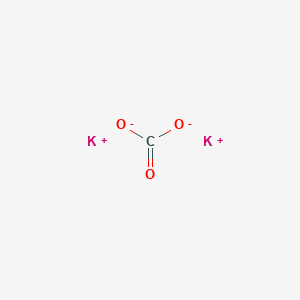
Potassium carbonate
Cat. No. B104465
Key on ui cas rn:
584-08-7
M. Wt: 138.205 g/mol
InChI Key: BWHMMNNQKKPAPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US07842126B1
Procedure details


In the demonstrated example, CO2 is fed from a cylinder of CO2-bearing gas to a vessel containing an aqueous solution of MEA and potassium carbonate, delivered through a glass tube with glass frit at the submerged terminus. CO2 traveling through the glass frit subsequently bubbles through and dissolves into the reactive solution. After CO2 is dissolves, it reacts with constituents in solution to rapidly form potassium bicarbonate (potassium carbonate, water, and CO2 and the catalyst MEA react to form potassium bicarbonate). As more CO2 is loaded to the solution, more potassium bicarbonate is formed such that the solubility limit of potassium bicarbonate is exceeded in solution (assuming a sufficient initial concentration of dissolved potassium carbonate as described elsewhere) and potassium bicarbonate precipitates from solution in crystalline form. Crystalline potassium bicarbonate precipitate is then removed from the reaction vessel, filtered to separate entrained water from the crystalline solid. The crystalline potassium bicarbonate can then be heated to drive off CO2 and thermally regenerate potassium carbonate. This potassium carbonate can be re-dissolved in potassium carbonate-lean solution of MEA and potassium carbonate in water. This reconstituted scrubbing solution can then be re-exposed to a CO2-bearing stream to again separate CO2. This is a batch demonstration of a process that could be operated in batch or continuous-flow configuration when applied on an industrial scale.






Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:3])=[O:2].[C:4](=[O:7])([O-:6])[O-:5].[K+:8].[K+]>O>[C:4](=[O:5])([OH:7])[O-:6].[K+:8].[C:4](=[O:5])([O-:7])[O-:6].[K+:8].[K+:8].[C:1](=[O:3])=[O:2] |f:1.2.3,5.6,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
delivered through a glass tube with glass frit at the submerged terminus
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolves into the reactive solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
it reacts with constituents in solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])(O)=O.[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
